4-Benzyloxycarbonylthiomorpholine

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Transition-Metal-Free Decarboxylative Thiolation

- Significance : The resulting sulfides find applications in organic synthesis, bioactive natural products, functional materials, and pharmaceuticals . Notably, this protocol allows late-stage modification of pharmaceutical carboxylates with excellent chemoselectivity and functional-group compatibility.

Thiomorpholine-Carboxylate Dehydrogenase

- Biotechnological Implications : Understanding this enzyme’s function can aid in drug development and metabolic studies .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

- Biomedical Relevance : DPP-IV inhibitors are potential therapeutics for diabetes and other metabolic disorders. Benzyl thiomorpholine-4-carboxylate derivatives may contribute to this field .

Metal–Organic Supercontainers (MOSCs) for Drug Delivery

- Unique Architecture : Sulfonylcalix4arene-based coordination cages, termed MOSCs, feature multi-pore architectures with an endo cavity and multiple exo cavities.

- Recent Advances : Researchers have explored cavity-specified host–guest chemistry using MOSCs, enhancing drug delivery precision .

Surface Molecularly Imprinted Polymers (MIPs) for Perfluorooctanoic Acid (PFOA) Removal

- Functional Monomers : Benzyl thiomorpholine-4-carboxylate serves as a template during MIP synthesis, contributing to its selectivity .

Synergistic Therapeutic System

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

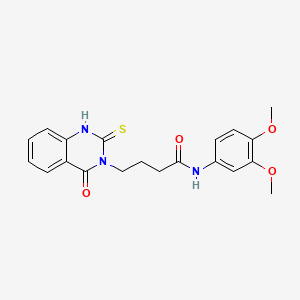

IUPAC Name |

benzyl thiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUVWFKXXNINGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxycarbonylthiomorpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide](/img/structure/B2695349.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)

![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)

![N-[1-(3-Bromophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2695359.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)

![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)